molecular formula C16H15ClN2O4 B2957272 [(4-Ethoxyphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate CAS No. 877043-46-4

[(4-Ethoxyphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate

Cat. No. B2957272
CAS RN: 877043-46-4
M. Wt: 334.76
InChI Key: UMEUDGSLOVDCOF-UHFFFAOYSA-N
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Description

[(4-Ethoxyphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate, also known as EPMC, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. EPMC is a pyridine derivative that is commonly used as a building block for the synthesis of other compounds. In

Mechanism of Action

The mechanism of action of [(4-Ethoxyphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. [(4-Ethoxyphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate has been reported to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the breakdown of extracellular matrix proteins. [(4-Ethoxyphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate has also been reported to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
[(4-Ethoxyphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate has been reported to exhibit various biochemical and physiological effects. [(4-Ethoxyphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate has been reported to inhibit the proliferation of cancer cells and induce apoptosis. [(4-Ethoxyphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate has also been reported to reduce inflammation and oxidative stress in animal models. [(4-Ethoxyphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate has been reported to have low toxicity and good bioavailability, making it a promising compound for further research.

Advantages and Limitations for Lab Experiments

[(4-Ethoxyphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate has several advantages for lab experiments. [(4-Ethoxyphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate is easy to synthesize and has good stability under normal laboratory conditions. [(4-Ethoxyphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate has also been reported to have low toxicity and good solubility in common solvents. However, [(4-Ethoxyphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate has some limitations for lab experiments. [(4-Ethoxyphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate has limited water solubility, which can make it difficult to use in aqueous solutions. [(4-Ethoxyphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate also has limited selectivity for certain enzymes and receptors, which can limit its usefulness in certain applications.

Future Directions

There are several future directions for research on [(4-Ethoxyphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate. One direction is to explore the potential therapeutic applications of [(4-Ethoxyphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate in various diseases such as cancer, inflammation, and viral infections. Another direction is to optimize the synthesis method of [(4-Ethoxyphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate to improve the yield and purity of the compound. Further research is also needed to fully understand the mechanism of action of [(4-Ethoxyphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate and its specific targets in the body. Overall, [(4-Ethoxyphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate is a promising compound for further research in various fields of science.

Synthesis Methods

[(4-Ethoxyphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate can be synthesized using a simple and efficient method. The synthesis involves the reaction of 6-chloronicotinic acid with ethyl carbamate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with formaldehyde to yield [(4-Ethoxyphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate. The yield of [(4-Ethoxyphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate can be improved by optimizing the reaction conditions such as temperature, reaction time, and solvent.

Scientific Research Applications

[(4-Ethoxyphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate has been widely used in scientific research due to its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. [(4-Ethoxyphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate has been reported to exhibit antitumor, anti-inflammatory, and antiviral activities. [(4-Ethoxyphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate has also been used as a precursor for the synthesis of other compounds such as pyridine derivatives and carbamate compounds.

properties

IUPAC Name

[2-(4-ethoxyanilino)-2-oxoethyl] 6-chloropyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O4/c1-2-22-13-6-4-12(5-7-13)19-15(20)10-23-16(21)11-3-8-14(17)18-9-11/h3-9H,2,10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMEUDGSLOVDCOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)COC(=O)C2=CN=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(4-Ethoxyphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate

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